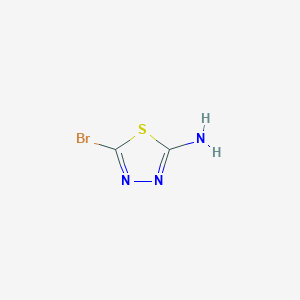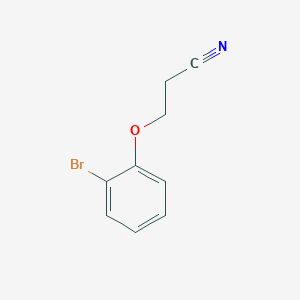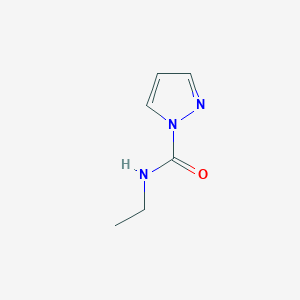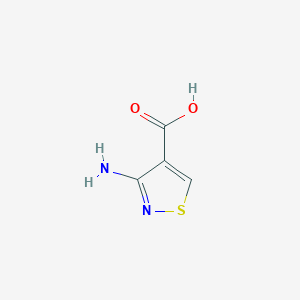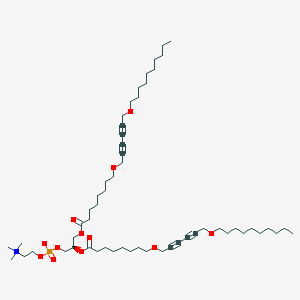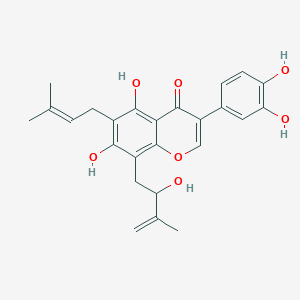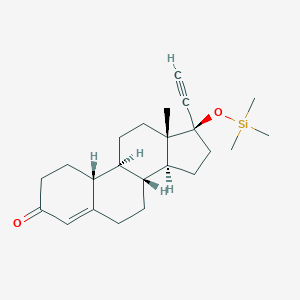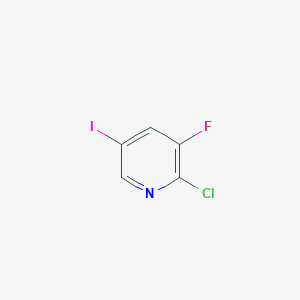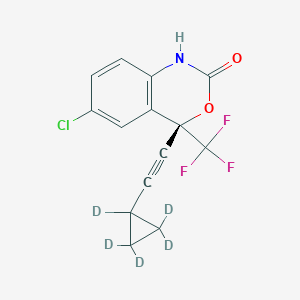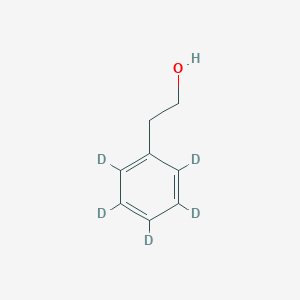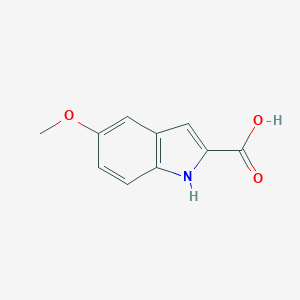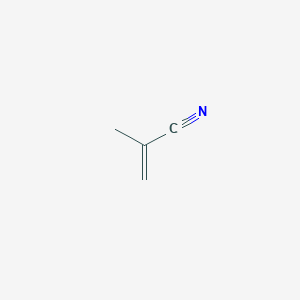
1-(6-Sulfanylidene-1H-pyridin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Sulfanylidene-1H-pyridin-3-yl)ethanone, commonly known as Sulfapyridine, is a chemical compound that has attracted the attention of the scientific community due to its potential applications in various fields. This compound is a derivative of pyridine and has a sulfonamide functional group attached to it. Sulfapyridine has been synthesized using different methods, and researchers have studied its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.
作用機序
The exact mechanism of action of Sulfapyridine is not fully understood. However, it is believed that Sulfapyridine inhibits the synthesis of folic acid in bacteria and fungi by competitively inhibiting the enzyme dihydropteroate synthase. Folic acid is an essential component for the growth and replication of bacteria and fungi. Therefore, the inhibition of folic acid synthesis leads to the inhibition of bacterial and fungal growth.
生化学的および生理学的効果
Sulfapyridine has been shown to have both biochemical and physiological effects. Biochemically, Sulfapyridine inhibits the synthesis of folic acid, which is essential for the growth and replication of bacteria and fungi. Physiologically, Sulfapyridine has been shown to reduce inflammation in the body by inhibiting the production of prostaglandins and leukotrienes. Sulfapyridine has also been shown to reduce the production of antibodies in the body, which is beneficial in the treatment of autoimmune diseases.
実験室実験の利点と制限
Sulfapyridine has several advantages and limitations when used in laboratory experiments. One of the advantages is that Sulfapyridine is readily available and can be synthesized using different methods. Sulfapyridine is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of Sulfapyridine is that it has low solubility in water, which can make it difficult to dissolve in aqueous solutions. Sulfapyridine is also known to have low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of Sulfapyridine. One direction is to study its potential applications in the treatment of other diseases such as cancer and Alzheimer's disease. Sulfapyridine has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of these diseases. Another direction is to study the structure-activity relationship of Sulfapyridine and its derivatives to identify more potent and selective inhibitors of dihydropteroate synthase. Additionally, the development of new synthesis methods for Sulfapyridine and its derivatives may improve their purity and bioavailability.
合成法
Sulfapyridine can be synthesized using different methods. One of the methods involves the reaction of 3-Aminopyridine with sulfuric acid, followed by the addition of sodium hydroxide to form the sodium salt of Sulfapyridine. The sodium salt is then acidified to obtain Sulfapyridine in its free form. Another method involves the reaction of pyridine with sulfuric acid and sodium sulfite, followed by the addition of ammonia to obtain Sulfapyridine. The purity of the synthesized Sulfapyridine can be improved by recrystallization using solvents such as ethanol or water.
科学的研究の応用
Sulfapyridine has been used in various scientific research applications. It has been studied for its antibacterial, antifungal, and anti-inflammatory properties. Sulfapyridine has been used as an antibacterial agent against Streptococcus pneumoniae, Staphylococcus aureus, and Escherichia coli. It has also been used as an antifungal agent against Candida albicans. Sulfapyridine has been studied for its anti-inflammatory properties and has been used to treat inflammatory bowel disease and rheumatoid arthritis.
特性
CAS番号 |
149530-83-6 |
|---|---|
製品名 |
1-(6-Sulfanylidene-1H-pyridin-3-yl)ethanone |
分子式 |
C7H7NOS |
分子量 |
153.2 g/mol |
IUPAC名 |
1-(6-sulfanylidene-1H-pyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H7NOS/c1-5(9)6-2-3-7(10)8-4-6/h2-4H,1H3,(H,8,10) |
InChIキー |
FYWTULGBXSCSSV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CNC(=S)C=C1 |
正規SMILES |
CC(=O)C1=CNC(=S)C=C1 |
同義語 |
Ethanone, 1-(1,6-dihydro-6-thioxo-3-pyridinyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



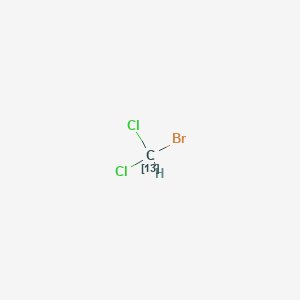
![Bis[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-(4-methoxyphenyl)methanol](/img/structure/B127532.png)
